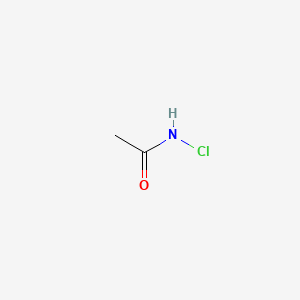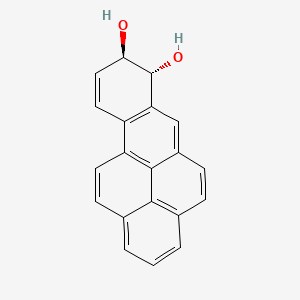
1,1-Bis(trimethylsilyl)ethanol
Übersicht
Beschreibung
1,1-Bis(trimethylsilyl)ethanol is an organosilicon compound with the molecular formula C₈H₂₂OSi₂. It is characterized by the presence of two trimethylsilyl groups attached to a central ethanol moiety. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(trimethylsilyl)ethanol can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with ethanol in the presence of a base such as triethylamine. The reaction proceeds via the formation of a trialkylsilyl ether intermediate, which is then converted to this compound .
Another method involves the reaction of imines with tris(dimethylsilyl)methyl lithium in tetrahydrofuran at low temperatures. This method yields 1,1-bis(silyl)-1-alkenes derivatives, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(trimethylsilyl)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: Reduction reactions can yield various silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like trimethylsilyl chloride and bases such as triethylamine are commonly employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various silane derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trimethylsilyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines during organic synthesis.
Biology: In biological research, it is used in the synthesis of bioactive molecules and as a reagent in various biochemical assays.
Medicine: The compound is explored for its potential in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 1,1-Bis(trimethylsilyl)ethanol involves the interaction of its trimethylsilyl groups with various molecular targets. The compound can act as a protecting group, temporarily masking reactive sites on molecules during chemical reactions. This protection is achieved through the formation of stable silyl ethers, which can be removed under specific conditions to regenerate the original functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trimethylsilyl)amine:
Trimethylsilyl chloride: A commonly used reagent in the synthesis of trimethylsilyl ethers.
Bis(trimethylsilyl)acetylene: Used in silylation reactions and as a precursor for various organosilicon compounds.
Uniqueness
1,1-Bis(trimethylsilyl)ethanol is unique due to its dual trimethylsilyl groups attached to an ethanol backbone. This structure imparts significant steric hindrance and chemical stability, making it particularly useful as a protecting group and in the stabilization of reactive intermediates. Its versatility in various chemical reactions and applications further distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
1,1-bis(trimethylsilyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22OSi2/c1-8(9,10(2,3)4)11(5,6)7/h9H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEOBARUYSTQEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22OSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571858 | |
| Record name | 1,1-Bis(trimethylsilyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60609-96-3 | |
| Record name | 1,1-Bis(trimethylsilyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














